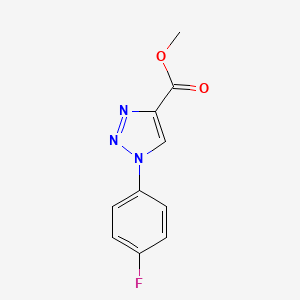

methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

methyl 1-(4-fluorophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUCFEYHCAKTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed method for synthesizing methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate involves a two-step process: (1) preparation of 4-fluorophenyl azide and (2) cycloaddition with methyl propiolate.

Synthesis of 4-Fluorophenyl Azide

4-Fluoroaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by azide formation via reaction with sodium azide (NaN₃). The reaction proceeds as follows:

$$

\text{4-Fluoroaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Fluorophenyldiazonium chloride} \xrightarrow{\text{NaN}3} \text{4-Fluorophenyl azide}

$$

This intermediate is highly reactive and requires careful handling under inert conditions.

Cycloaddition with Methyl Propiolate

The 4-fluorophenyl azide undergoes CuAAC with methyl propiolate in the presence of a copper(I) catalyst (e.g., CuI or CuSO₄ with sodium ascorbate). The reaction is typically conducted in a mixed solvent system (e.g., CH₃CN/H₂O or t-BuOH/H₂O) at 60–80°C for 12–24 hours:

$$

\text{4-Fluorophenyl azide} + \text{Methyl propiolate} \xrightarrow{\text{Cu(I)}} \text{Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate}

$$

The regioselectivity of the reaction favors the 1,4-disubstituted triazole product due to copper coordination effects.

One-Pot Synthesis

Recent advancements enable a one-pot synthesis starting from 4-fluoroaniline, bypassing the isolation of the azide intermediate. This method reduces purification steps and improves overall yield (Table 1):

Optimization of Reaction Conditions

Catalyst Systems

Copper(I) iodide (CuI) and copper(II) sulfate with sodium ascorbate are the most effective catalysts. Sodium ascorbate reduces Cu(II) to Cu(I) in situ, enhancing catalytic activity while minimizing oxidative side reactions.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI / DIPEA | CH₃CN/H₂O (2:1) | 25 | 12 | 78 |

| CuSO₄ / Na ascorbate | t-BuOH/H₂O (5:1) | 60 | 24 | 82 |

| CuI / Et₃N | DMF | 80 | 8 | 68 |

Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.92–7.85 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.88 (s, 3H, COOCH₃).

- ¹³C NMR : δ 160.1 (COOCH₃), 144.3 (triazole-C4), 135.2 (Ar-C-F), 122.8 (Ar-CH), 52.1 (COOCH₃).

- FT-IR : 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch), 1220 cm⁻¹ (C-F stretch).

Comparative Analysis of Methodologies

Challenges and Limitations

- Azide Instability : 4-Fluorophenyl azide is thermally sensitive, requiring low-temperature storage.

- Copper Residues : Post-reaction purification (e.g., column chromatography or celite filtration) is necessary to remove copper contaminants.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate. For instance:

- Case Study: In Vitro Antitumor Activity

A study evaluated the compound's effects on various cancer cell lines. It demonstrated strong antiproliferative activity against non-small cell lung cancer (NSCLC) cells. The compound induced apoptosis and cell cycle arrest by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic factors such as cleaved caspase 3 .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

- Case Study: Antibacterial and Antifungal Effects

Research indicated that derivatives of methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate exhibit significant antibacterial and antifungal properties. These findings suggest its potential utility in developing new antimicrobial agents .

Agricultural Applications

In agricultural chemistry, the compound is being explored for its potential as a fungicide:

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

- Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

- Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.

Biological Activity

Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is characterized by the following structural formula:

- Chemical Formula : C10H8FN3O2

- Molecular Weight : 221.19 g/mol

- IUPAC Name : Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

- CAS Number : 887035-89-4

The compound features a triazole ring which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 0.75 |

These results suggest that the compound could be effective in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The potential anticancer properties of methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate have also been explored. In vitro studies demonstrate its cytotoxic effects on several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 7.2 |

| HepG2 (Liver) | 8.5 |

The compound showed better activity than Sorafenib, a known anticancer agent, indicating its potential as a therapeutic candidate for cancer treatment .

The biological activity of methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety interacts with enzymes involved in cell proliferation and survival pathways.

- Biofilm Disruption : The compound has demonstrated the ability to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Case Studies and Research Findings

A comprehensive study focused on the synthesis and evaluation of various triazole derivatives revealed that modifications in substituents significantly influence biological activity. For example:

- Compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activities.

- Structural variations led to different selectivity profiles against various cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, analogous triazole carboxylates are synthesized by reacting substituted benzyl azides (e.g., 4-fluorophenyl azide) with methyl propiolate under mild conditions (room temperature, aqueous/organic solvent mix) . Yield optimization involves controlling stoichiometry (1:1 azide:alkyne), catalyst concentration (CuSO₄·5H₂O and sodium ascorbate), and reaction time (12–24 hrs). Purity is enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., deshielding of triazole protons at δ 7.5–8.5 ppm; fluorophenyl aromatic signals split due to para-fluoro coupling) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, C-F bond distance ~1.35 Å) and confirms regioselectivity (1,4-disubstitution pattern) .

- FTIR : Key stretches include C=O (~1700 cm⁻¹), C-F (~1220 cm⁻¹), and triazole C-N (~1450 cm⁻¹) .

Q. How does the low aqueous solubility of this compound impact experimental design, and what mitigation strategies are effective?

- Methodological Answer : Low solubility (common in triazole esters due to hydrophobic aryl/alkyl groups) complicates bioassays. Strategies include:

- Co-solvents : Use DMSO (<10% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) at the methyl ester or fluorophenyl position .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced Research Questions

Q. What role does the 4-fluorophenyl group play in modulating the compound’s electronic properties and binding interactions with biological targets?

- Methodological Answer : The electron-withdrawing fluorine atom increases triazole’s electrophilicity, enhancing hydrogen-bonding with enzyme active sites (e.g., kinases, cytochrome P450). Computational studies (DFT, molecular docking) reveal reduced electron density at the triazole N3 atom, favoring interactions with catalytic residues in target proteins . Substituent effects can be quantified via Hammett σ constants (σₚ_F = +0.06) to predict reactivity .

Q. How can computational modeling guide the design of derivatives with improved target selectivity and reduced off-target effects?

- Methodological Answer :

- QSAR : Correlate substituent parameters (logP, molar refractivity) with bioactivity data to prioritize derivatives .

- Molecular Dynamics (MD) : Simulate binding stability in enzyme pockets (e.g., duration of hydrogen bonds with fluorophenyl/triazole groups) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic improvements (e.g., replacing methyl ester with amide to enhance metabolic stability) .

Q. What contradictions exist in reported bioactivity data for this compound, and how should researchers address them?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Assay Conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) can alter triazole redox activity .

- Purity Verification : Always confirm compound identity via LC-MS and elemental analysis to rule out byproducts (e.g., regioisomeric triazoles) .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- Ester Hydrolysis Resistance : Replace methyl ester with tert-butyl or pivaloyloxymethyl groups to slow esterase-mediated degradation .

- Pro-drug Design : Convert carboxylate to a lipophilic ester for improved membrane permeability, with intracellular enzyme-triggered activation .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl group) to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.